1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane

Description

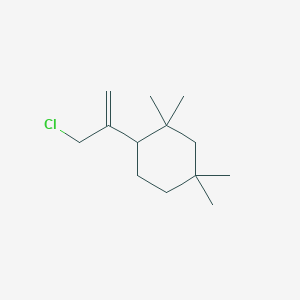

1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane is a substituted cyclohexane derivative characterized by a unique combination of sterically demanding substituents. The core cyclohexane ring is symmetrically substituted with four methyl groups at positions 2, 2, 4, and 4, creating a rigid, highly branched framework. At position 1, the molecule features a chloromethyl-ethenyl group (–CH2Cl attached to an ethenyl moiety), which introduces both polar and reactive character. While direct experimental data for this compound are sparse in the provided evidence, its analogs and derivatives offer insights into its properties (see below).

Properties

IUPAC Name |

2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23Cl/c1-10(8-14)11-6-7-12(2,3)9-13(11,4)5/h11H,1,6-9H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXFCDUVTBDSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C(C1)(C)C)C(=C)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017123 | |

| Record name | 2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63216-72-8 | |

| Record name | 2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane typically involves the chloromethylation of an ethenyl group followed by its attachment to a tetramethylcyclohexane ring. One common method involves the reaction of chloromethyl ethyl ether with a suitable precursor under controlled conditions. The reaction is usually carried out at temperatures ranging from 0 to 50°C to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes often utilize by-products from other chemical reactions, such as the production of methyl isocyanate, to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Substitution: The chloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with 1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane, differing primarily in substituents and functional groups:

Conformational and Steric Analysis

- Steric Effects : The tetramethyl substitution at positions 2, 2, 4, and 4 creates significant 1,3-diaxial methyl-methyl repulsions, as observed in 1,1,3,3-tetramethylcyclohexane . These interactions slow chair-chair interconversion (ΔG‡ ~10–12 kcal/mol) and stabilize equatorial conformers. The addition of a bulky chloromethyl-ethenyl group at position 1 likely exacerbates steric strain, further restricting conformational flexibility .

Spectroscopic and Physical Properties

- NMR Shifts : In 1,1,3,3-tetramethylcyclohexane, ¹³C NMR chemical shifts at δ 22–25 ppm confirm axial methyl groups, while equatorial methyls resonate at δ 28–30 ppm . For this compound, the ethenyl and chloromethyl carbons would likely appear at δ 110–130 ppm (sp² carbons) and δ 40–50 ppm (CH2Cl), respectively.

- Mass Spectrometry : Analogs such as 1-isopropenyl-2,2,4,4-tetramethylcyclohexane exhibit mass accuracy within ±0.44 ppm in GC-HRT studies, suggesting reliable identification for the target compound via similar methods .

Biological Activity

1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane is an organic compound characterized by its unique structure that includes a chloromethyl group attached to an ethenyl group, which is further linked to a tetramethylcyclohexane ring. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential biological activities and applications.

- Molecular Formula : C13H23Cl

- Molecular Weight : 214.77 g/mol

- CAS Number : 63216-72-8

- SMILES Notation : CC1(C)CCC(C(=C)CCl)C(C)(C)C1

- IUPAC Name : 2-[1-(chloromethyl)vinyl]-1,1,5,5-tetramethyl-cyclohexane

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves chloromethylation of an ethenyl precursor followed by attachment to a tetramethylcyclohexane framework. The synthesis is generally conducted under controlled conditions to ensure high yield. Key reaction types include:

- Oxidation : Can produce alcohols or ketones.

- Reduction : Converts the chloromethyl group to a methyl group.

- Substitution : The chloromethyl group can be replaced with hydroxyl or amino groups.

Common reagents used in these reactions include potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction.

The biological activity of this compound is primarily attributed to the reactivity of the chloromethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or activation. The specific pathways involved depend on the target molecules and the context of the biological system.

Potential Biological Applications

Research indicates that derivatives of this compound may exhibit various biological activities:

- Antimicrobial Properties : Studies suggest that compounds with similar structures can inhibit bacterial growth.

- Anticancer Activity : Some derivatives are being investigated for their ability to induce apoptosis in cancer cells.

- Pharmaceutical Applications : There is ongoing research into its use as an intermediate in drug synthesis.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

-

Antimicrobial Activity Study :

- A study tested various derivatives for their effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at certain concentrations.

-

Anticancer Research :

- Research published in a peer-reviewed journal highlighted the potential of certain derivatives in inhibiting tumor growth in vitro. The study noted that specific modifications to the compound's structure could enhance its efficacy against cancer cell lines.

-

Enzyme Inhibition Studies :

- Investigations into enzyme interactions revealed that the chloromethyl group could effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | [Research Study 1] |

| Anticancer | Induction of apoptosis | [Research Study 2] |

| Enzyme Inhibition | Inhibition of metabolic enzymes | [Research Study 3] |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane, and how can their efficiencies be systematically compared?

- Methodological Answer : Two primary routes are derived from cyclohexane derivatives:

- Chlorodehydroxylation : Reacting a hydroxylated precursor (e.g., 1-Methyl-4-t-butylcyclohexanol) with HCl or SOCl₂, which replaces the hydroxyl group with chlorine .

- Alkylation of Cyclohexene : Introducing chloromethyl and ethenyl groups via radical or nucleophilic substitution, leveraging the reactivity of double bonds and chloromethyl groups .

- Efficiency Comparison : Optimize parameters (temperature, catalyst, solvent polarity) and compare yields using HPLC or GC-MS. For example, chlorodehydroxylation may yield 60–75% under anhydrous conditions, while alkylation requires rigorous exclusion of moisture .

Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., chloromethyl at δ 4.2–4.5 ppm; tetramethyl groups as singlets at δ 1.2–1.4 ppm). 2D-COSY and NOESY confirm spatial proximity of substituents .

- X-Ray Crystallography : Single-crystal analysis resolves stereochemistry (e.g., chair conformation of cyclohexane ring and ethenyl orientation) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻ at m/z 35.5) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Inert atmosphere (argon) at –20°C to prevent degradation of the chloromethyl group. Use amber vials to avoid photolytic decomposition .

- PPE : Nitrile gloves, fume hoods, and chemical-resistant aprons. Chloromethyl derivatives are potential alkylating agents and require handling as irritants .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes to prevent hydrolysis .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electron density (e.g., chloromethyl’s electrophilic character) and simulate reaction pathways (e.g., SN2 substitution at the chloromethyl site) .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites). The tetramethyl groups may sterically hinder binding, requiring flexible docking protocols .

Q. How should researchers resolve contradictions in reaction yields reported across different synthetic protocols?

- Methodological Answer :

- Parameter Standardization : Control variables (e.g., catalyst purity, solvent drying). For example, trace water in chlorodehydroxylation reduces yield by 20–30% .

- Statistical Analysis : Apply ANOVA to datasets (e.g., yields from 5+ trials) to identify outliers. Cross-validate with alternative techniques (e.g., TLC vs. GC-MS for purity assessment) .

- Mechanistic Studies : Use isotopic labeling (e.g., D₂O quenching) to trace byproduct formation pathways .

Q. What strategies control stereochemical outcomes during synthesis, particularly for the ethenyl and chloromethyl groups?

- Methodological Answer :

- Chiral Catalysts : Use Sharpless epoxidation or Jacobsen’s catalysts to induce enantioselectivity in ethenyl formation .

- Steric Guidance : The 2,2,4,4-tetramethyl groups enforce a rigid cyclohexane chair conformation, directing chloromethyl addition to the axial position. Confirm via NOESY (nuclear Overhauser effects between chloromethyl and methyl groups) .

- Crystallographic Validation : Compare experimental X-ray data with DFT-predicted dihedral angles (±5° tolerance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.